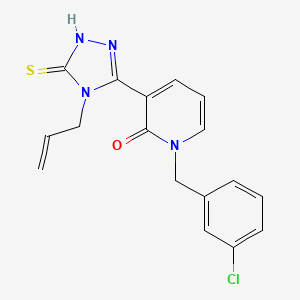

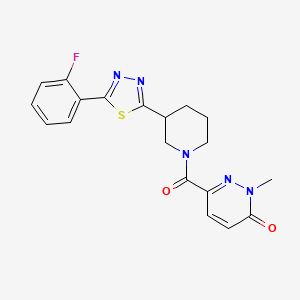

![molecular formula C16H25NO2 B2613311 Tert-butyl N-(2-ethynylspiro[3.5]nonan-2-yl)carbamate CAS No. 2503209-17-2](/img/structure/B2613311.png)

Tert-butyl N-(2-ethynylspiro[3.5]nonan-2-yl)carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tert-butyl N-(2-ethynylspiro[3.5]nonan-2-yl)carbamate is a chemical compound with the CAS Number: 2503209-17-2 . It has a molecular weight of 263.38 . It is in powder form .

Molecular Structure Analysis

The IUPAC name of this compound is tert-butyl (2-ethynylspiro[3.5]nonan-2-yl)carbamate . The InChI code for this compound is 1S/C16H25NO2/c1-5-16(17-13(18)19-14(2,3)4)11-15(12-16)9-7-6-8-10-15/h1H,6-12H2,2-4H3,(H,17,18) .Physical And Chemical Properties Analysis

Tert-butyl N-(2-ethynylspiro[3.5]nonan-2-yl)carbamate is a powder . It is stored at a temperature of 4 degrees Celsius .Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

Chemical Synthesis and Hydrogen Bond Interactions : Carbamate derivatives, including tert-butyl carbamate compounds, have been synthesized and structurally characterized. Studies such as those by Das et al. (2016) highlight the synthesis of carbamate derivatives and their structural analysis through X-ray diffraction, revealing an interplay of strong and weak hydrogen bonds that assemble molecules into three-dimensional architectures. This work suggests potential applications in the design of materials with specific molecular orientations and interactions Das et al., 2016.

Metalation and Alkylation Studies : Research by Sieburth et al. (1996) on tert-butyl carbamate derivatives examines their ability to undergo metalation between nitrogen and silicon, followed by efficient reactions with various electrophiles. This study provides insights into the versatility of carbamate derivatives in synthetic chemistry, potentially offering pathways for creating diverse organic molecules Sieburth et al., 1996.

Applications in Material Science

- Organogel Formation and Sensory Materials : The study by Sun et al. (2015) explores benzothiazole-modified carbazole derivatives, demonstrating that tert-butyl groups play a crucial role in the formation of organogels. These materials emit strong blue light and can detect volatile acid vapors, suggesting applications in the development of fluorescent sensory materials for environmental monitoring Sun et al., 2015.

Synthetic Methodologies

- Curtius Rearrangement for Boc-Protected Amines : Research by Lebel and Leogane (2005) presents a mild and efficient one-pot Curtius rearrangement method for the synthesis of tert-butyl carbamates from carboxylic acids. This method is compatible with a wide range of substrates and provides a convenient approach to synthesizing protected amino acids, highlighting the utility of carbamate derivatives in organic synthesis Lebel & Leogane, 2005.

Propiedades

IUPAC Name |

tert-butyl N-(2-ethynylspiro[3.5]nonan-2-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO2/c1-5-16(17-13(18)19-14(2,3)4)11-15(12-16)9-7-6-8-10-15/h1H,6-12H2,2-4H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEIODQWRRZLVNS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CC2(C1)CCCCC2)C#C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl N-(2-ethynylspiro[3.5]nonan-2-yl)carbamate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

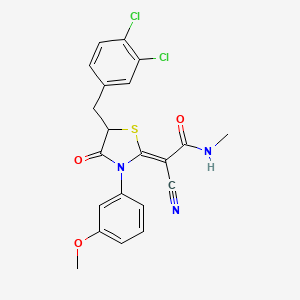

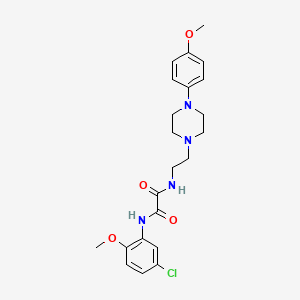

![5-bromo-N-[3-(methylthio)phenyl]-1-propionylindoline-6-sulfonamide](/img/structure/B2613230.png)

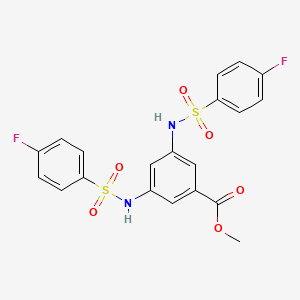

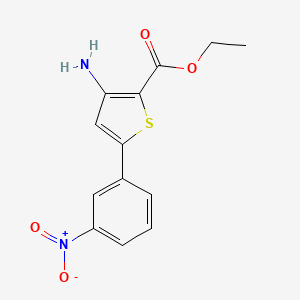

![N-(4-ethoxybenzo[d]thiazol-2-yl)-3,4-dimethyl-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2613235.png)

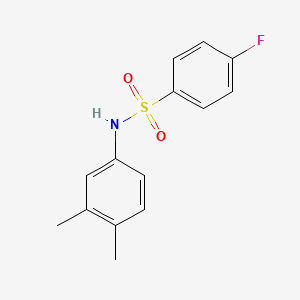

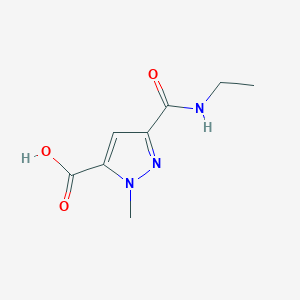

![5-((2-hydroxyethyl)thio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2613237.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-2,5-dimethoxybenzenesulfonamide](/img/structure/B2613245.png)

![6-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyrimidine](/img/structure/B2613247.png)